(1-Phenylcyclopentyl)methanamine

Vue d'ensemble

Description

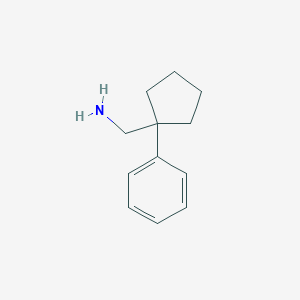

(1-phénylcyclopentyl)méthanamine est un composé organique appartenant à la classe des aralkylamines. Ce sont des alkylamines dans lesquelles le groupe alkyle est substitué à un atome de carbone par un groupe hydrocarbyle aromatique . Le composé a une formule moléculaire de C₁₂H₁₇N et un poids moléculaire de 175,27 g/mol

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la (1-phénylcyclopentyl)méthanamine implique généralement la réaction de la cyclopentanone avec le bromure de phénylmagnésium pour former le 1-phénylcyclopentanol. Cet intermédiaire est ensuite soumis à un processus d'amination réductrice utilisant du formiate d'ammonium et du palladium sur charbon (Pd/C) comme catalyseur pour donner de la (1-phénylcyclopentyl)méthanamine .

Méthodes de production industrielle

La production industrielle de la (1-phénylcyclopentyl)méthanamine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs haute pression et de systèmes à écoulement continu pour assurer une production efficace et constante. Les conditions de réaction sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

(1-phénylcyclopentyl)méthanamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Il peut être réduit pour former des amines secondaires ou tertiaires.

Substitution : Le groupe amine peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Formation de phénylcyclopentanone.

Réduction : Formation d'amines secondaires ou tertiaires.

Substitution : Formation de dérivés N-substitués.

Applications de la recherche scientifique

(1-phénylcyclopentyl)méthanamine a plusieurs applications de la recherche scientifique :

Chimie : Utilisé comme élément de base en synthèse organique et comme précurseur de la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, y compris son interaction avec les enzymes et les récepteurs.

Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques

Mécanisme d'action

Le mécanisme d'action de la (1-phénylcyclopentyl)méthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé agit comme un ligand, se liant à ces cibles et modulant leur activité. Cette interaction peut entraîner divers effets biologiques, notamment des modifications de l'activité enzymatique et des voies de signalisation des récepteurs .

Applications De Recherche Scientifique

(1-phenylcyclopentyl)methanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

The mechanism of action of (1-phenylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- 1-phénylcyclopentane méthylamine

- 1-aminométhyl-1-phénylcyclopentane

- C-(1-phénylcyclopentyl)-méthylamine

Unicité

(1-phénylcyclopentyl)méthanamine est unique en raison de ses caractéristiques structurelles spécifiques, notamment la présence d'un cycle cyclopentyle et d'un groupe phényle. Ces éléments structurels contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

(1-Phenylcyclopentyl)methanamine, also known as a primary aliphatic amine, has garnered attention in pharmacological research due to its notable biological activities. This compound features a cyclopentane ring and a phenyl group, contributing to its unique structural properties that facilitate various biological interactions.

- Chemical Formula : CHN

- Molecular Weight : Approximately 175.27 g/mol

- Classification : Aralkylamine

The presence of both an amine group and a cyclopentane ring makes this compound a potential scaffold for drug development, particularly in targeting metabolic and immune pathways.

The biological activity of this compound primarily involves its role as an inhibitor of dipeptidyl peptidase 4 (DPP-4) , an enzyme that plays a crucial role in glucose metabolism and immune regulation. DPP-4 inhibitors are significant in the management of type 2 diabetes as they enhance the levels of incretin hormones, which increase insulin secretion in response to meals and decrease glucagon secretion.

Key Mechanisms:

- Inhibition of DPP-4 : This action can lead to improved glycemic control by modulating peptide hormones involved in glucose homeostasis.

- Influence on Inflammatory Pathways : By affecting the cleavage of dipeptides from polypeptides with unsubstituted N-termini, the compound may also influence inflammatory processes.

Biological Activities and Applications

Research indicates that this compound exhibits several biological activities with potential therapeutic implications:

- Antidiabetic Effects : Its DPP-4 inhibitory activity has been linked to enhanced glycemic control in preclinical models, suggesting its utility in diabetes management.

- Neurotransmission Modulation : The compound's interactions with various receptors suggest roles in modulating neurotransmission, potentially impacting mood and cognitive functions.

- Racemase Inhibition : Studies have indicated its potential as a racemase inhibitor, affecting metabolic pathways by altering the stereochemistry of substrates in enzymatic reactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-cyclopentane-methylamine | Structure | Contains a methoxy group, altering reactivity |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl-methylamine | Structure | Features a fused dioxin ring for unique activities |

| 1-(3,4-Dimethoxyphenyl)-cyclopentane-methylamine | Structure | Two methoxy groups enhance lipophilicity |

These comparisons highlight how this compound's specific structural features contribute to its distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Glycemic Control Study : In a preclinical study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. This supports its potential use in developing new antidiabetic medications.

- Neurotransmitter Interaction Study : Research examining the compound's interaction with serotonin receptors indicated that it may enhance serotonin signaling, suggesting possible applications in treating mood disorders.

- Inflammatory Response Modulation : A recent study demonstrated that this compound could downregulate pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

(1-phenylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWOFBVBNFLWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169933 | |

| Record name | Cyclopentanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17511-89-6 | |

| Record name | 1-Phenylcyclopentanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Phenylcyclopentyl)methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-phenylcyclopentyl)methylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylcyclopentyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-PHENYLCYCLOPENTYL)METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L0BL8FBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides tell us about the reactivity of (1-Phenylcyclopentyl)methanamine?

A1: The research paper [] demonstrates that this compound can successfully react with oxalyl chloride to form N-(1-phenylcyclopentylmethyl)oxamide. This suggests that the amine group in this compound is nucleophilic and capable of participating in substitution reactions. Further exploration of different reaction conditions and reacting partners could uncover a broader range of derivatives and potential applications for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.